molecular formula C3H8N2O4S B1255116 Carbamyltaurine CAS No. 29346-57-4

Carbamyltaurine

Cat. No.: B1255116
CAS No.: 29346-57-4
M. Wt: 168.17 g/mol
InChI Key: LEUTZZGRQWHOFW-UHFFFAOYSA-N
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Description

Carbamyltaurine (氨甲酰牛磺酸), chemically known as 2-(carbamoylamino)ethanesulfonic acid, is a carbamylated derivative of taurine (2-aminoethanesulfonic acid) . It is synthesized via myeloperoxidase (MPO)-catalyzed reactions involving taurine and cyanide or cyanate under physiological conditions . The formation of this compound has been confirmed through mass spectrometry (MS) and tandem MS (MS/MS) analyses, with a molecular ion peak at m/z 167.0109 for the ¹²C isotope . This compound is implicated in inflammatory processes, where MPO activity generates reactive intermediates that modify taurine .

Properties

CAS No.

29346-57-4

Molecular Formula

C3H8N2O4S

Molecular Weight

168.17 g/mol

IUPAC Name

2-(carbamoylamino)ethanesulfonic acid

InChI

InChI=1S/C3H8N2O4S/c4-3(6)5-1-2-10(7,8)9/h1-2H2,(H3,4,5,6)(H,7,8,9)

InChI Key

LEUTZZGRQWHOFW-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)O)NC(=O)N

Canonical SMILES

C(CS(=O)(=O)O)NC(=O)N

Synonyms

carbamyltaurine

Origin of Product

United States

Comparison with Similar Compounds

Homocitrulline

Homocitrulline (carbamyllysine) is a carbamylated lysine residue, often formed through non-enzymatic reactions between lysine and urea-derived cyanate. Unlike Carbamyltaurine, which is derived from taurine, homocitrulline is associated with protein modification in conditions like atherosclerosis . Analytical differentiation is achieved via electrospray ionization quadrupole time-of-flight (ESI-QTOF) MS:

  • This compound : Analyzed in negative ion mode with m/z 167.0109 .
  • Homocitrulline: Typically analyzed in positive ion mode due to its amino acid backbone .

Carbamyl Phosphate

Carbamyl phosphate, a key intermediate in the urea cycle and pyrimidine biosynthesis, shares the carbamyl functional group with this compound. However, its structure (carbamyl-bound phosphate) and metabolic roles (e.g., citrulline synthesis) are distinct .

Other Taurine Derivatives

  • Thiotaurine : A sulfur-containing analog of taurine, involved in antioxidant pathways .
  • Guanidotaurine: Features a guanidino group instead of a carbamyl group, altering its reactivity and biological function .

Mass Spectrometry Parameters

Compound Ionization Mode m/z (¹²C) Collision Energy (V) Key Fragments
This compound Negative 167.0109 1 124.0073 (taurine fragment)
Homocitrulline Positive ~190.1* 1 84.0444 (lysine fragment)

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